Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
CAS No.: 72500-11-9
Cat. No.: VC0209776
Molecular Formula: C15H20O9
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72500-11-9 |
|---|---|
| Molecular Formula | C15H20O9 |
| IUPAC Name | methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Standard InChI | InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3 |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |
| Appearance | Powder |
Introduction
Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound that combines elements of both benzoic acid derivatives and sugar moieties. This compound is of interest due to its potential biological activities and structural complexity, which may offer insights into the design of new pharmaceuticals or natural product derivatives.
Synthesis and Preparation
The synthesis of Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate typically involves several steps, including the preparation of the sugar moiety and its attachment to the benzoate core. Glycosylation reactions are often used to link the sugar part to the aromatic ring. The specific conditions and reagents may vary depending on the desired yield and purity.
Synthesis Steps
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Preparation of the Sugar Moiety: This involves protecting and activating the sugar to facilitate its attachment to the benzoate core.
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Glycosylation: The protected sugar is then attached to the benzoate derivative using appropriate catalysts and solvents.
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Deprotection: The protecting groups are removed to yield the final compound.
Biological Activities
While specific biological activities of Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate may not be extensively documented, compounds with similar structures have shown potential in various areas:
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Antioxidant Activity: The presence of multiple hydroxyl groups could contribute to antioxidant properties.
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Anti-inflammatory Effects: Some benzoate derivatives have been studied for their anti-inflammatory properties.
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Antimicrobial Activity: The sugar moiety might interact with bacterial cell walls, potentially inhibiting microbial growth.
Biological Activity Data
| Compound Feature | Potential Biological Activity |
|---|---|
| Multiple Hydroxyl Groups | Antioxidant, Anti-inflammatory |
| Sugar Moiety | Antimicrobial, Cell Wall Interaction |
| Benzoate Core | Anti-inflammatory, Antioxidant |
Research Findings and Future Directions
Research on Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is limited, but studies on similar compounds suggest potential applications in pharmaceuticals and biotechnology. Future research could focus on:
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Biological Assays: Detailed studies to determine specific biological activities.
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Structural Modifications: Altering the compound to enhance its properties or stability.
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Synthetic Methodologies: Improving synthesis efficiency and yield.
Future Research Directions
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In Vitro and In Vivo Studies: To assess biological activities and potential toxicity.
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Chemical Modifications: To enhance stability or biological efficacy.
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Scalable Synthesis: Developing cost-effective methods for large-scale production.
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